1-Chloro-6-methylheptane
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Overview
Description
1-Chloro-6-methylheptane is an organic compound with the molecular formula C₈H₁₇Cl. It belongs to the class of alkyl halides, which are alkanes containing one or more halogen atoms. This compound is characterized by a chlorine atom attached to the first carbon of a heptane chain that also has a methyl group on the sixth carbon. Its structure can be represented as CH₃(CH₂)₄CH(CH₃)CH₂Cl.
Preparation Methods
1-Chloro-6-methylheptane can be synthesized through several methods, including:
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Radical Halogenation: : This method involves the reaction of heptane with chlorine gas in the presence of ultraviolet light. The reaction proceeds through a radical mechanism, where the chlorine radicals substitute hydrogen atoms on the heptane chain, resulting in the formation of this compound .
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Industrial Production: : Industrially, the compound can be produced by the chlorination of 6-methylheptane using chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
1-Chloro-6-methylheptane undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Common reagents for these reactions include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium hydroxide can produce 6-methylheptanol .
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Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 6-methyl-1-heptene .
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Oxidation and Reduction: : While this compound is relatively stable, it can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. Reduction reactions are less common but can be achieved using strong reducing agents .
Scientific Research Applications
1-Chloro-6-methylheptane has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations .
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Material Science: : The compound is used in the development of new materials, including polymers and surfactants. Its unique structure allows for the modification of material properties .
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Pharmaceutical Research: : Although not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
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Environmental Studies: : The compound is studied for its environmental impact and behavior in different ecosystems. Its persistence and potential for bioaccumulation are of particular interest .
Mechanism of Action
The mechanism of action of 1-chloro-6-methylheptane in chemical reactions involves the interaction of the chlorine atom with various nucleophiles or bases. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions .
Comparison with Similar Compounds
1-Chloro-6-methylheptane can be compared with other alkyl halides, such as:
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1-Chloroheptane: : Similar in structure but lacks the methyl group on the sixth carbon. This difference affects its reactivity and physical properties .
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1-Bromo-6-methylheptane: : Similar structure but with a bromine atom instead of chlorine. Bromine is larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes .
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1-Chloro-2-methylheptane: : The position of the methyl group is different, which can lead to variations in steric hindrance and reactivity .
These comparisons highlight the unique aspects of this compound, such as its specific reactivity patterns and applications.
Properties
Molecular Formula |
C8H17Cl |
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Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-6-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
SFGBOBMTMFHZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCl |
Origin of Product |
United States |
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